molecular formula C10H20O B1238089 (E)-dec-3-en-2-ol

(E)-dec-3-en-2-ol

Cat. No.: B1238089
M. Wt: 156.26 g/mol
InChI Key: HZRSDQXGMJFUKO-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-Dec-3-en-2-ol is an unsaturated allylic alcohol with the molecular formula C₁₀H₂₀O. It features a hydroxyl group (-OH) at the C2 position and a trans (E)-configured double bond between C3 and C4 (Figure 1). This compound is part of a broader class of volatile organic compounds (VOCs), which play roles in atmospheric chemistry, fragrance formulation, and synthetic organic reactions .

Properties

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

(E)-dec-3-en-2-ol

InChI

InChI=1S/C10H20O/c1-3-4-5-6-7-8-9-10(2)11/h8-11H,3-7H2,1-2H3/b9-8+

InChI Key

HZRSDQXGMJFUKO-CMDGGOBGSA-N

SMILES

CCCCCCC=CC(C)O

Isomeric SMILES

CCCCCC/C=C/C(C)O

Canonical SMILES

CCCCCCC=CC(C)O

Origin of Product

United States

Comparison with Similar Compounds

Key Properties:

  • Molecular Weight : 156.27 g/mol
  • Boiling Point : Estimated ~210–220°C (based on homologous structures).
  • Solubility : Low water solubility due to the hydrophobic decane chain; miscible in organic solvents.
  • Reactivity : The allylic hydroxyl group and conjugated double bond enable participation in oxidation, esterification, and cycloaddition reactions.

Industrial applications include use as a flavoring agent or intermediate in fine chemical synthesis.

Structural Analogs

Table 1: Structural and Physicochemical Comparison
Compound Structure Molecular Weight (g/mol) Boiling Point (°C) Key Functional Groups Applications/Notes
(E)-Dec-3-en-2-ol C10 chain, E-alkene, C2-OH 156.27 ~210–220 Allylic alcohol, alkene Fragrance, chemical synthesis
(E)-Dodec-3-en-2-ol C12 chain, E-alkene, C2-OH 184.32 ~240–250 Allylic alcohol, alkene Limited data; research intermediate
(E)-Dec-2-en-1-ol C10 chain, E-alkene, C1-OH 156.27 ~195–205 Primary alcohol, alkene Flavoring, pheromone studies
(E)-2-Decene-4,6,8-triyn-1-ol acetate C10 chain, triple bonds, acetate 218.25 ~280–290 (est.) Acetylated alcohol, conjugated triple bonds Specialty synthesis; high thermal stability
Key Observations:

Chain Length Impact : Increasing carbon chain length (e.g., dodec- vs. dec-) elevates boiling points due to stronger van der Waals interactions .

Hydroxyl Position : Primary alcohols (e.g., dec-2-en-1-ol) exhibit lower boiling points than allylic alcohols (dec-3-en-2-ol) due to reduced hydrogen-bonding capacity.

Functional Groups : Acetylation (as in the triyn-1-ol acetate derivative) enhances stability but reduces volatility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-dec-3-en-2-ol
Reactant of Route 2
Reactant of Route 2
(E)-dec-3-en-2-ol

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